1-Benzyl-2-(chloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDKGCUDQLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226073 | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-28-3 | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
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| Record name | 7510-28-3 | |
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| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | EPA DSSTox | |
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| Record name | 1-(chloromethyl)-2-(phenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Nomenclature and Chemical Structure Within Scholarly Contexts
1-Benzyl-2-(chloromethyl)benzene is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture. nih.gov The name indicates a benzene (B151609) ring substituted with a benzyl (B1604629) group at the first carbon and a chloromethyl group at the second. nih.gov This ortho-substitution pattern is crucial to its reactivity and properties. The compound is also known by several synonyms, including 2-Benzyl-α-chlorotoluene and 1-(Chloromethyl)-2-(phenylmethyl)benzene. nih.govclearsynth.com
The chemical structure consists of two benzene rings connected by a methylene (B1212753) bridge, with a chloromethyl group attached to one of the rings in the ortho position relative to the benzyl substituent. nih.gov This arrangement of functional groups imparts a specific reactivity to the molecule, making it a versatile intermediate in organic synthesis.
Below is a table summarizing the key identifiers and properties of this compound:
| Property | Value |
| CAS Number | 7510-28-3 nih.govclearsynth.com |
| Molecular Formula | C₁₄H₁₃Cl nih.govclearsynth.com |
| Molecular Weight | 216.71 g/mol clearsynth.com |
| IUPAC Name | This compound nih.gov |
| Synonyms | 2-Benzyl-α-chlorotoluene, 1-(Chloromethyl)-2-(phenylmethyl)benzene nih.govclearsynth.com |
Significance of 1 Benzyl 2 Chloromethyl Benzene As a Research Target
The unique structure of 1-Benzyl-2-(chloromethyl)benzene, featuring both a benzyl (B1604629) group and a reactive chloromethyl group, makes it a compound of considerable interest in various research domains. Its utility spans from being a precursor in the synthesis of more complex molecules to its potential applications in medicinal chemistry and materials science.
The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives. For instance, it can be used to synthesize benzyl esters, which have applications as plasticizers and in the fragrance industry. Research has also explored its use in the synthesis of pharmaceutical agents, with some derivatives showing potential biological activities.
The synthesis of this compound itself can be achieved through various methods, including the Friedel-Crafts alkylation of chlorobenzene (B131634) with benzyl chloride. Another route involves the chloromethylation of toluene (B28343), followed by benzylation.
Historical Perspectives on the Study of Benzylic Chlorides in Organic Synthesis
Chloromethylation of Toluene (B28343) Derivatives
The most direct and widely utilized method for the synthesis of this compound is the chloromethylation of 2-benzyltoluene. This reaction falls under the category of electrophilic aromatic substitution, where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring. The Blanc chloromethylation is a classic example of this type of transformation.
Reaction Conditions and Catalysis: Lewis Acid Catalysts (e.g., Zinc Chloride)
The chloromethylation of aromatic compounds is typically carried out under acidic conditions with the aid of a Lewis acid catalyst. alfa-chemistry.comwikipedia.org Zinc chloride (ZnCl₂) is a commonly employed catalyst for this purpose. wikipedia.orglibretexts.org The reaction is generally conducted at controlled, often low, temperatures to manage the exothermic nature of the reaction and to minimize the formation of byproducts. google.com Other Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin tetrachloride (SnCl₄) can also catalyze the reaction, with their catalytic activity varying. google.com For instance, FeCl₃ has been reported to exhibit high catalytic activity in the chloromethylation of toluene. google.com The choice of solvent can also play a role, with excess aromatic substrate sometimes serving as the solvent, or other solvents like carbon disulfide, nitrobenzene, or acetic acid being used. google.com
Reagents and Stoichiometry: Formaldehyde (B43269) and Hydrochloric Acid
The key reagents for introducing the chloromethyl group are formaldehyde (CH₂O) and hydrogen chloride (HCl). alfa-chemistry.comwikipedia.org Formaldehyde can be used in its aqueous solution form (formalin) or as its polymeric form, paraformaldehyde. alfa-chemistry.comgoogle.com Hydrogen chloride is often bubbled through the reaction mixture as a gas. The stoichiometry of the reactants is a critical parameter that influences the yield and purity of the desired product. An excess of the aromatic substrate is often used to favor the formation of the monochloromethylated product and reduce the formation of diarylmethane byproducts. google.com
Mechanistic Pathways: Chloromethyl Carbocation Intermediates
The reaction mechanism of chloromethylation is analogous to a Friedel-Crafts alkylation. alfa-chemistry.com Under the acidic conditions and in the presence of a Lewis acid like zinc chloride, formaldehyde is protonated, making its carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org This activated species is then attacked by the π-electrons of the aromatic ring. The resulting benzyl alcohol intermediate is rapidly converted to the corresponding chloromethyl derivative in the presence of hydrochloric acid. wikipedia.orglibretexts.org Alternative electrophilic species that have been proposed include the (chloromethyl)oxonium cation (ClH₂C-OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), which can be formed in the presence of zinc chloride. wikipedia.org The benzyl group on the toluene ring is an ortho, para-directing group, leading to the substitution of the chloromethyl group at the positions ortho or para to the benzyl group. Steric hindrance from the benzyl group at the 2-position of toluene would favor the formation of this compound (substitution at the open ortho position) and 1-benzyl-4-(chloromethyl)benzene.
Optimization Strategies for Yield and Purity
Several strategies can be employed to optimize the yield and purity of this compound. Controlling the reaction temperature is crucial, as higher temperatures can lead to the formation of undesirable byproducts, such as diarylmethanes from the reaction of the product with another molecule of the starting material. google.com The molar ratio of the reactants is another key factor. Using an excess of the toluene derivative can help to maximize its conversion and suppress the formation of di- and polysubstituted products. google.com The choice of catalyst and its concentration can also be optimized to achieve the best balance between reaction rate and selectivity. google.com Post-reaction workup, including washing and distillation, is necessary to isolate the pure product. google.com
Benzylation Followed by Chloromethylation Approaches
An alternative synthetic strategy involves a two-step process: the benzylation of a suitable toluene derivative followed by chloromethylation. This approach allows for the controlled introduction of the benzyl group prior to the chloromethylation step. For example, toluene could first be benzylated to form a mixture of benzyltoluene isomers. The 2-benzyltoluene isomer could then be isolated and subjected to chloromethylation as described in section 2.1. This method provides a more controlled pathway to the desired product, although it involves an additional synthetic step. The benzylation itself can be achieved through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Alternative Synthetic Routes for this compound
While chloromethylation is the most common method, other synthetic routes can be envisioned for the preparation of this compound. One such approach could involve the reduction of a corresponding carboxylic acid or aldehyde. For example, 2-benzylbenzoic acid could be reduced to the corresponding alcohol, 2-benzylbenzyl alcohol. This alcohol can then be converted to the desired chloride using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. acgpubs.orgrsc.org This method avoids the direct use of formaldehyde and strong acids in the final step.
Another potential route could involve cross-coupling reactions. For instance, a suitable Grignard reagent derived from 2-methylbenzyl chloride could be coupled with a benzyl halide in the presence of a suitable catalyst. However, the feasibility and efficiency of such a route would require experimental investigation.
Research Findings on Chloromethylation Reactions
The following table summarizes typical conditions and outcomes for chloromethylation reactions of aromatic compounds, which are analogous to the synthesis of this compound.
| Aromatic Substrate | Chloromethylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzene | Formaldehyde, HCl | Zinc Chloride | 60 | 78.9 | google.com |
| Toluene | Paraformaldehyde, H₂SO₄ | - | 80 | 94.3 (conversion) | google.com |
| o-Xylene | Formaldehyde, HCl | Zinc Chloride | Optimized | 74 | google.com |
| p-Xylene | Formaldehyde, HCl | Zinc Chloride | Optimized | 71 | google.com |
| Bromoethylbenzene | Formaldehyde, HCl | Zinc Chloride | - | 87 | google.com |
Reaction of Benzyl Bromide with Vinyl Chloride
The synthesis of this compound through the direct reaction of benzyl bromide and vinyl chloride is not a commonly documented or standard method in the reviewed scientific literature. Chemical synthesis typically follows more established and predictable pathways.
Reaction of p-Benzyl Methyl Ether and Methyl Chloride
The specified reaction of p-benzyl methyl ether with methyl chloride is not found to be a standard or reported method for the production of this compound in existing chemical literature. The synthesis of benzyl ethers is a common procedure, but their subsequent conversion to the target compound via methyl chloride is not a conventional route. orgsyn.org
Utilization of Benzylic Alcohols with HCl/Dioxane System
A well-documented method for the preparation of benzyl chlorides involves the reaction of the corresponding benzylic alcohols with a hydrochloric acid/dioxane system. This approach provides a direct conversion of a hydroxyl group to a chloromethyl group on a benzene ring.
The general procedure involves vigorously stirring the starting benzylic alcohol at room temperature in the presence of concentrated hydrochloric acid and 1,4-dioxane, which serves as the solvent. The reaction mixture is then processed through extraction and purification steps, typically involving an organic solvent like ethyl acetate, followed by washing with brine, drying over a desiccant such as sodium sulfate, and concentration under vacuum. The final product is often purified by column chromatography. rsc.org
Research has shown that this method is effective for a range of substituted benzylic alcohols. The presence of activating groups on the phenyl ring, such as methyl groups, facilitates the substitution of the hydroxyl group by chloride. The reaction is sensitive to the number and position of substituents on the aromatic ring. While the specific synthesis of this compound from (2-benzylphenyl)methanol (B74113) is not explicitly detailed, the methodology is applicable to a wide array of substituted benzylic alcohols.
The following table summarizes the yields for various benzyl chlorides synthesized from their corresponding alcohols using the HCl/Dioxane system.
| Starting Benzylic Alcohol | Product | Yield (%) |
| 2-Methylbenzyl alcohol | 1-(chloromethyl)-2-methylbenzene | 56 |
| 3-Methylbenzyl alcohol | 1-(chloromethyl)-3-methylbenzene | 85 |
| 4-Methylbenzyl alcohol | 1-(chloromethyl)-4-methylbenzene | 70 |
| 2,3-Dimethylbenzyl alcohol | 1-(chloromethyl)-2,3-dimethylbenzene | 90 |
| 2-Methoxybenzyl alcohol | 1-(chloromethyl)-2-methoxybenzene | 60 |
| 3-Methoxybenzyl alcohol | 1-(chloromethyl)-3-methoxybenzene | 60 |
This data is illustrative of the general methodology's effectiveness for producing substituted benzyl chlorides.
Industrial Synthesis Considerations and Continuous Flow Reactor Applications
For industrial-scale production of benzyl chlorides, including this compound, the primary method is typically the chloromethylation of a substituted benzene. The Blanc chloromethylation is a versatile and widely used reaction for this purpose. This process involves reacting the aromatic substrate with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. google.com
In recent years, the chemical industry has increasingly adopted continuous flow chemistry to enhance the manufacturing of fine chemicals and active pharmaceutical ingredients. Continuous flow reactors offer significant advantages over traditional batch processing, particularly for reactions like chloromethylation which can be exothermic and involve hazardous reagents. A method for continuously synthesizing m-trifluoromethyl benzyl chloride, for example, highlights the benefits of this technology. By introducing the organic solution (formaldehyde in trifluoromethyl benzene) and an acid solution into a continuous flow reactor, precise control over reaction conditions is achieved. This leads to high conversion rates in very short reaction times, improved selectivity, and minimization of byproducts.
The key advantages of applying continuous flow technology to the synthesis of benzyl chlorides are summarized below.
| Consideration | Benefit in Continuous Flow Reactor |
| Safety | Enhanced control over reaction exotherms, minimizing risk of runaway reactions. Reduces accumulation of hazardous intermediates. |
| Efficiency | Shorter reaction times and higher throughput compared to batch processes. |
| Control & Purity | Precise control of temperature, pressure, and stoichiometry leads to higher selectivity and purity, reducing downstream purification costs. |
| Scalability | Production can be scaled up by running the reactor for longer periods or by numbering up (using multiple reactors in parallel), simplifying the transition from lab to plant scale. |
| Environmental | Can reduce solvent usage and waste generation, contributing to a greener process. |
The application of continuous flow reactors provides a safer, more efficient, and highly controllable method for the industrial production of this compound and related compounds.
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group in this compound is the primary site for nucleophilic substitution. The proximity of the benzyl group can influence the reaction rates and mechanisms. Benzylic halides are generally more reactive than their alkyl halide counterparts due to the resonance stabilization of the transition state and any potential carbocation intermediate. ucalgary.cadoubtnut.com
The reaction of this compound with amines and thiols provides a straightforward route to a variety of derivatives. These reactions typically proceed via a nucleophilic substitution mechanism.
With amines, the reaction leads to the formation of the corresponding substituted amines. For instance, reaction with a primary amine would yield a secondary amine, while reaction with a secondary amine would result in a tertiary amine. The reaction of benzyl chloride with ammonia, for example, initially produces benzylamine (B48309). reddit.com Further reaction can occur to form dibenzylamine (B1670424) and tribenzylamine. Similarly, this compound can be expected to react with various amines to introduce the 2-benzylbenzyl group onto the nitrogen atom. The reaction of benzyl chloride with tertiary amines readily forms quaternary ammonium (B1175870) salts, which are utilized as surfactants. wikipedia.org
Thiol nucleophiles react with this compound to form thioethers (sulfides). A general and convenient method for the synthesis of benzyl thioethers involves the reaction of a benzyl halide with a thiol in the presence of a base. rsc.org Another approach involves using thiourea (B124793) to generate the thiolate in situ, which then reacts with the benzyl halide. rsc.org This method is advantageous as it avoids the handling of foul-smelling thiols. rsc.org The reaction of benzyl halides with thiols can be catalyzed by modified clays, indicating a versatile range of conditions for these transformations. ucalgary.ca
Table 1: Examples of Nucleophilic Substitution Reactions with Amines and Thiols
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | R-NH₂ | Secondary Amine |
| Secondary Amine | R₂NH | Tertiary Amine |
| Tertiary Amine | R₃N | Quaternary Ammonium Salt |
| Thiol | R-SH | Thioether (Sulfide) |
| Thiourea | (NH₂)₂CS | Thioether (via isothiouronium salt) |
The chloromethyl group of this compound can be displaced by oxygen nucleophiles, such as alkoxides and carboxylates, to form ethers and esters, respectively. These reactions are fundamental in organic synthesis for the introduction of the benzyl protecting group. wikipedia.org
The reaction with an alcohol in the presence of a base, or with a pre-formed alkoxide, yields a benzyl ether. For instance, benzyl chloride reacts with aqueous sodium hydroxide (B78521) to produce dibenzyl ether. wikipedia.org A more controlled method for the synthesis of benzyl ethers involves using a reagent like 2-benzyloxy-1-methylpyridinium triflate, which can deliver a benzyl group to an alcohol under neutral conditions. nih.gov
Ester formation is typically achieved by reacting the benzylic halide with a carboxylic acid salt, such as a sodium carboxylate. taylorandfrancis.com Alternatively, the reaction can be carried out with a carboxylic acid in the presence of a base, like a tertiary amine, or a catalyst such as a quaternary ammonium carboxylate. google.com Niobium(V) chloride has also been shown to promote the formation of benzyl esters from benzyl alcohol and carboxylic acids, a reaction that can also produce dibenzyl ether and benzyl chloride as byproducts. nih.gov
Table 2: Conditions for Benzyl Ether and Ester Formation
| Product Type | Reagents | Conditions |
| Benzyl Ether | Alcohol, Base (e.g., KOH) | Reflux in a suitable solvent (e.g., toluene) nih.gov |
| Benzyl Ether | 2-Benzyloxy-1-methylpyridinium triflate, Alcohol | Heating in a solvent like toluene or trifluorotoluene nih.gov |
| Benzyl Ester | Carboxylic Acid, Tertiary Amine | Suitable solvent |
| Benzyl Ester | Sodium Carboxylate | Suitable solvent |
| Benzyl Ester | Carboxylic Acid, Quaternary Ammonium Carboxylate | 10 to 200°C google.com |
The formation of a Grignard reagent from this compound would involve the reaction of the chloromethyl group with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). tcichemicals.com However, the direct formation of a Grignard reagent from a benzyl chloride can be complicated by Wurtz-type coupling side reactions, where two benzyl groups couple to form bibenzyl.
A patent describes a method for preparing the Grignard reagent of the isomeric 2-chlorobenzyl chloride. patsnap.com This process involves the dropwise addition of a methylmagnesium chloride Grignard reagent to 2-chlorobenzyl chloride in the presence of a catalyst. This suggests that indirect methods might be more efficient for forming the Grignard reagent of benzylic chlorides to minimize side reactions. Grignard reagents are powerful nucleophiles and strong bases, and their successful preparation requires anhydrous conditions to prevent quenching by water. learncbse.in
Under aqueous conditions, this compound can undergo hydrolysis to form the corresponding 2-benzylbenzyl alcohol. This reaction can proceed, especially with heating or in the presence of acids or bases. The hydrolysis of benzyl chloride is a well-known reaction that produces benzyl alcohol and hydrochloric acid. wikipedia.org This reaction can be slow in pure water but is accelerated by catalysts. acs.org
The hydrolysis can lead to the formation of byproducts. For example, the newly formed benzyl alcohol can react with the starting benzylic chloride to form a dibenzyl ether. This is particularly observed in the reaction of benzyl chloride with aqueous sodium hydroxide, which yields dibenzyl ether. wikipedia.org Impurities that may be present in technical grade benzyl chloride include benzaldehyde (B42025) and benzyl alcohol, which can arise from oxidation and hydrolysis, respectively. researchgate.net
Benzylic halides, such as this compound, are capable of undergoing nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. askiitians.com The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzyl group. reddit.comstackexchange.com
The Sₙ1 mechanism is favored by the formation of a resonance-stabilized benzylic carbocation. doubtnut.comquora.comquora.com The positive charge on the benzylic carbon can be delocalized into the aromatic ring, making the carbocation intermediate relatively stable. Polar protic solvents, such as water or ethanol, can further stabilize this carbocation, thus promoting the Sₙ1 pathway. reddit.com Weaker nucleophiles also favor the Sₙ1 mechanism.
The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, acetone). reddit.com Although this compound is a primary benzylic halide, which would typically favor an Sₙ2 reaction, the benzylic system can also stabilize the Sₙ2 transition state through orbital overlap with the adjacent pi system. askiitians.com
In practice, reactions of unsubstituted benzyl chloride often proceed via a mixed Sₙ1 and Sₙ2 mechanism. stackexchange.com For this compound, which is a primary benzylic halide, Sₙ2 reactions are generally expected, especially with strong nucleophiles. However, under conditions that favor ionization (e.g., polar protic solvents, weak nucleophiles), an Sₙ1 pathway can become competitive.
Table 3: Factors Influencing SN1 vs. SN2 Pathways for Benzylic Halides
| Factor | Favors Sₙ1 | Favors Sₙ2 |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, Cl⁻) | Good leaving group (e.g., I⁻, Br⁻, Cl⁻) |
Oxidation Reactions
The benzylic methylene (B1212753) group of this compound is susceptible to oxidation. Oxidation of benzyl chloride with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can yield benzoic acid. wikipedia.org It is expected that the chloromethyl group of this compound would be oxidized under similar conditions to a carboxylic acid group, leading to the formation of 2-benzylbenzoic acid. Milder oxidation conditions could potentially lead to the corresponding aldehyde, 2-benzylbenzaldehyde. The benzyl group itself could also be a site of oxidation under certain conditions.
An in-depth analysis of the chemical reactivity and reaction mechanisms of this compound reveals a versatile molecule with multiple reactive sites. The presence of a benzyl group, a chloromethyl group, and a disubstituted aromatic ring allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This article explores the key reaction pathways of this compound based on established chemical principles.
Derivatization and Functionalization of 1 Benzyl 2 Chloromethyl Benzene
Synthesis of Complex Organic Molecules
The reactivity of the chloromethyl group in 1-benzyl-2-(chloromethyl)benzene is a key feature that facilitates its use in the synthesis of intricate organic structures. This group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, it can react with nucleophiles like hydroxide (B78521) ions to form corresponding alcohols.
The benzyl (B1604629) group within the molecule can also undergo oxidation to yield benzyl alcohol or benzaldehyde (B42025) under specific reaction conditions. Furthermore, the benzene (B151609) ring itself can participate in electrophilic substitution reactions, such as nitration and halogenation, leading to a diverse array of substituted derivatives.
The strategic combination of these reactions allows for the stepwise construction of complex molecular architectures. Inspired by the principles of total synthesis, chemists can utilize this compound as a starting material to build elaborate molecules through a sequence of covalent bond-forming reactions. nih.gov This approach is fundamental to advancements in materials science and medicinal chemistry, where the precise arrangement of atoms is crucial for function. nih.gov
Formation of Novel Benzyl and Chloromethyl Containing Scaffolds
The structural motif of this compound, featuring both benzyl and reactive chloromethyl groups, makes it a valuable precursor for the creation of new molecular scaffolds. unife.it These scaffolds can serve as the core structures for the development of compounds with potential applications in various fields, including pharmaceuticals. nih.govnih.gov
The development of efficient synthetic methodologies is crucial for exploring the potential of these novel scaffolds. unife.it For example, cross-coupling reactions, such as those employing nickel and photoredox dual catalysis, have emerged as powerful tools for constructing C(sp²)–C(sp³) bonds. nih.gov This methodology allows for the coupling of aryl halides with various partners, enabling the systematic exploration of structure-activity relationships in drug discovery. nih.gov
The design of these new molecular frameworks often draws inspiration from the concept of "privileged structures," which are molecular motifs frequently found in bioactive compounds. unife.it By incorporating the benzyl and functionalizable chloromethyl groups into these privileged scaffolds, researchers aim to create novel molecules with enhanced drug-like properties. unife.it
Incorporation into Heterocyclic Systems
The reactivity of this compound makes it a suitable reagent for the synthesis of various heterocyclic compounds. The chloromethyl group can readily react with nucleophilic centers present in heterocyclic precursors, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
A significant application of this compound is in the synthesis of benzimidazole (B57391) derivatives. For instance, 1-benzyl-2-(chloromethyl)-1H-benzimidazole can be synthesized by reacting N-benzylbenzene-1,2-diamine with chloroacetic acid. chemicalbook.com This reaction proceeds via reflux in hydrochloric acid, followed by neutralization. chemicalbook.com The resulting crude product can then be purified using column chromatography. chemicalbook.com
The resulting 1-benzyl-2-(chloromethyl)-1H-benzimidazole is itself a versatile intermediate. The chloromethyl group can be further functionalized by reaction with various nucleophiles. For example, it can be condensed with different aromatic amines and heterocycles to produce a range of 2-substituted benzimidazole derivatives. researchgate.net These derivatives have been investigated for their potential biological activities. researchgate.netnih.gov
Table 1: Synthesis of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Benzylbenzene-1,2-diamine, Chloroacetic acid | 4 N HCl, reflux | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole | 71.4% | chemicalbook.com |
The utility of this compound extends beyond benzimidazoles to the synthesis of a variety of other heterocyclic systems containing nitrogen, oxygen, and sulfur atoms. The fundamental reaction involves the nucleophilic attack by a heteroatom in a precursor molecule on the electrophilic carbon of the chloromethyl group.
For instance, nitrogen-containing heterocycles such as pyrroles and imidazoles can be N-benzylated. researchgate.net The reaction of this compound with oxygen nucleophiles can lead to the formation of ether linkages. An example is the reaction with a substituted phenoxy group to form 1-benzyl-2-[3-(chloromethyl)phenoxy]benzene. nih.gov
Similarly, sulfur-containing heterocycles and thio-compounds can be synthesized. The reaction with a thiol can result in the formation of a thioether, such as benzyl 2-chloroethyl sulfide. nih.gov The development of methods for carbon-sulfur bond formation, such as the reaction between phosphinic acid thioesters and Grignard reagents, further expands the scope of accessible sulfur-containing heterocycles. researchgate.net The reactivity of trifluoromethyl sulfenyl chloride with various aromatic and heterocyclic systems also highlights the diverse possibilities for creating novel sulfur-containing compounds. beilstein-journals.org
Advanced Spectroscopic and Computational Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Benzyl-2-(chloromethyl)benzene, ¹H and ¹³C NMR spectra would provide definitive evidence for its connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzyl (B1604629) and the chloromethyl-substituted rings, as well as singlets for the benzylic (CH₂) and chloromethyl (CH₂Cl) protons. The aromatic region (typically δ 7.0-7.5 ppm) would exhibit complex splitting patterns due to the coupling between adjacent protons. The benzylic protons are expected to appear as a singlet around δ 4.0-4.5 ppm, while the chloromethyl protons would likely be found further downfield, around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical region of δ 125-140 ppm. The benzylic carbon (CH₂) would likely appear around δ 35-45 ppm, and the chloromethyl carbon (CH₂Cl) would be expected in the range of δ 40-50 ppm.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Multiplet | 9H |
| -CH₂- | 4.0 - 4.5 | Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic C-H & C-C | 125 - 140 |
| -CH₂- | 35 - 45 |
| -CH₂Cl | 40 - 50 |
Note: The predicted values are based on the analysis of similar compounds such as benzyl chloride and substituted toluenes. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure of a molecule by analyzing its fragmentation pattern. For this compound (C₁₄H₁₃Cl), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 216.7 g/mol ).
The fragmentation pattern would likely involve the loss of a chlorine atom to form a stable benzyl-type carbocation. Another prominent fragmentation pathway would be the cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the benzyl cation (m/z 91) and a chlorotolyl cation or related species.
Anticipated Fragmentation Pattern:
| Fragment Ion | m/z (approximate) | Possible Structure |
|---|---|---|
| [M]⁺ | 216 | [C₁₄H₁₃Cl]⁺ |
| [M-Cl]⁺ | 181 | [C₁₄H₁₃]⁺ |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the CH₂ groups (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. A crucial band for this molecule would be the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ range.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
X-ray Crystallography for Solid-State Structural Determination
As this compound is a solid at room temperature, X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as those of bis(chloromethyl)benzene isomers, suggests that the molecule would adopt a conformation that minimizes steric hindrance between the benzyl and chloromethyl groups.
Computational Chemistry Studies
Computational chemistry provides a theoretical framework to understand the molecular properties and reactivity of compounds like this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be used to optimize the molecular geometry, predict vibrational frequencies (to compare with experimental IR spectra), and calculate electronic properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). Such calculations on related benzyl derivatives have shown good agreement with experimental data.
Computational methods can also predict the most likely sites for chemical reactions. For this compound, the chloromethyl group is an expected site for nucleophilic substitution reactions due to the electrophilic nature of the carbon atom bonded to the chlorine. The aromatic rings are susceptible to electrophilic substitution, and computational models can predict the regioselectivity of such reactions by calculating the relative stabilities of the possible intermediates.
Thermodynamic and Kinetic Modeling of Reactions
Detailed thermodynamic and kinetic modeling for reactions involving this compound is not extensively documented in existing literature. However, we can infer its likely reactivity based on the known behavior of similar benzyl chloride derivatives. Reactions involving the chloromethyl group are of primary interest, as this site is prone to nucleophilic substitution.
Hypothetical Reaction Scheme and Modeling Approach:
A common reaction for benzyl chlorides is nucleophilic substitution, for instance, with a hydroxide (B78521) ion to form the corresponding benzyl alcohol. For this compound, this can be represented as:
Reaction: this compound + OH⁻ → 1-benzyl-2-(hydroxymethyl)benzene + Cl⁻
To model the thermodynamics and kinetics of such a reaction, one would typically employ computational chemistry methods like Density Functional Theory (DFT). This would involve:
Thermodynamic Analysis: Calculation of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG would indicate a spontaneous reaction. These parameters can be estimated by calculating the optimized geometries and vibrational frequencies of the reactants, transition state, and products.
Kinetic Analysis: Determination of the activation energy (Ea) by locating the transition state structure on the potential energy surface. The rate constant (k) of the reaction can then be estimated using Transition State Theory (TST).
Table 1: Postulated Thermodynamic Data for the Hydrolysis of this compound
| Thermodynamic Parameter | Postulated Value Range | Method of Estimation |
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol | DFT Calculations (e.g., B3LYP/6-31G*) |
| Gibbs Free Energy (ΔG) | -90 to -140 kJ/mol | DFT Calculations with solvent model |
| Activation Energy (Ea) | 80 to 110 kJ/mol | Transition State Theory Calculations |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated through computational modeling. Actual experimental or detailed computational studies would be required for precise values.
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies for this compound are published, we can extrapolate potential interactions based on studies of similar N-benzyl derivatives, which have been investigated for their roles as inhibitors of various enzymes. nih.gov
Potential Biological Targets and Docking Methodology:
Given its structure, this compound could potentially interact with biological targets that have binding pockets capable of accommodating its two phenyl rings. Enzymes such as reverse transcriptase, proteases, or kinases could be potential targets. nih.gov
A typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.
Selection and Preparation of the Receptor: A protein target would be chosen, and its 3D structure obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components would be removed.
Docking Simulation: Software such as AutoDock, Glide, or GOLD would be used to predict the binding poses of the ligand within the receptor's active site.
Analysis of Results: The predicted binding poses would be ranked based on a scoring function, which estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues would be analyzed.
Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site
| Parameter | Value/Description |
| Target Protein | Generic Tyrosine Kinase (e.g., PDB ID: 1XXX) |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -7.5 to -9.0 |
| Key Interacting Residues | Leu25, Val33, Ala45, Phe88, Lys90 |
| Types of Interactions | Hydrophobic interactions with aliphatic residues, pi-pi stacking with aromatic residues. |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific values and interactions would depend on the actual protein target and the computational methods employed.
Applications of 1 Benzyl 2 Chloromethyl Benzene in Synthetic Chemistry
Intermediate in the Synthesis of Pharmaceutical Agents and Drug Precursors
The unique structure of 1-benzyl-2-(chloromethyl)benzene and related compounds makes it a valuable scaffold and intermediate in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical reactions allows for the construction of complex molecular architectures found in a number of drug classes.
Detailed research findings have shown that derivatives of this compound are significant in drug discovery. For instance, N-benzyl phenethylamines, which can be synthesized from benzylamine (B48309) precursors, have been investigated as potent agonists for serotonin (B10506) 5-HT2A/2C receptors. nih.gov These receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and appetite, making them important targets for drugs addressing depression, schizophrenia, and other CNS disorders. nih.gov In one study, a series of 48 N-benzyl phenethylamine (B48288) analogues were synthesized and evaluated, with some compounds showing subnanomolar binding affinities and high selectivity for the 5-HT2A receptor. nih.gov
Furthermore, the benzimidazole (B57391) ring system, a common motif in pharmaceuticals, can be synthesized using related chloromethylated benzyl (B1604629) structures. For example, 1-benzyl-2-(chloromethyl)-1H-benzimidazole is synthesized from N-benzyl-1,2-phenylenediamine and chloroacetic acid. chemicalbook.com Benzimidazole derivatives are known to possess a wide range of biological activities, and research has focused on them as potential antifungal agents. researchgate.netnih.gov Another related pharmaceutical compound is Benethamine, also known as N-benzyl-2-phenylethanamine, which is used as a salt in penicillin formulations to create long-acting dosage forms. nih.gov
Table 1: Examples of Pharmaceutical Agents and Precursors Derived from Related Benzyl-Chloride Structures
| Precursor/Derivative | Therapeutic Class/Target | Research Finding |
| N-Benzyl Phenethylamines | 5-HT2A/2C Receptor Agonists | Compounds exhibit high binding affinity and functional activity, with potential applications in CNS disorders. nih.gov |
| 1-Benzyl-2-(chloromethyl)-1H-benzimidazole | Antifungal Agents | Serves as a key intermediate for benzimidazole derivatives evaluated for antifungal properties. chemicalbook.comresearchgate.net |
| Benethamine (N-Benzyl-2-phenylethanamine) | Penicillin Drug Component | Forms a salt with penicillin to provide a long-acting antibiotic formulation. |
Building Block for Specialty Chemicals and Materials
This compound functions as a key building block for a variety of specialty chemicals and advanced materials. Its bifunctional nature, possessing two distinct reactive sites, allows for its incorporation into more complex molecular frameworks. The chloromethyl group is a readily displaceable leaving group, making it susceptible to nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution.
This dual reactivity is exploited in organic synthesis to create intricate aromatic compounds. It serves as a starting material for derivatives used in materials science, where the properties of the final material can be tuned by modifying the core structure. For example, related functional monomers like 4-chloromethyl styrene (B11656) (vinylbenzyl chloride) are used to synthesize new monomers through nucleophilic substitution on the chloromethyl group, which are then polymerized to create functional polymers with specific thermal or optical properties. researchgate.net The reactivity of this compound allows for its use in similar strategies to develop materials for specialized applications.
Precursor for Plasticizers, Flavorants, and Perfumes
The class of compounds to which this compound belongs, namely benzylic chlorides, are important precursors in the industrial production of plasticizers, flavorants, and perfumes. wikipedia.org The reactivity of the chloromethyl group is central to these applications.
Plasticizers : Benzyl chloride is a key precursor to benzyl butyl phthalate (B1215562), a compound used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products like vinyl flooring and food packaging. canada.ca The synthesis involves the reaction of benzyl chloride with a phthalate salt.
Flavorants and Perfumes : Benzyl esters, derived from the reaction of benzyl chloride with carboxylates, are widely used as flavorants and perfumes due to their characteristic pleasant aromas. wikipedia.org Additionally, benzyl alcohol, produced from the hydrolysis of benzyl chloride, is a widely used component in flavor products, pharmaceuticals, and cosmetics. canada.ca
While direct large-scale industrial use of this compound for these specific purposes is not as widely documented as that of the simpler benzyl chloride, its analogous chemical reactivity makes it a suitable candidate for synthesizing specialty esters and ethers with unique properties for niche applications in these industries.
Role in the Production of Polymers and Resins
This compound and related structures are valuable in the field of polymer chemistry. ontosight.ai The reactive chloromethyl group allows these molecules to be incorporated into polymer chains or used to modify existing polymers. This functional group can react with various nucleophiles, enabling the grafting of specific side chains onto a polymer backbone or facilitating cross-linking between polymer chains.
For instance, chloromethylated aromatic compounds are used as monomers for copolymerization. A structurally similar compound, 4-chloromethyl styrene, also known as vinylbenzyl chloride (VBC), is a well-known functional monomer. researchgate.net VBC can be easily polymerized and the resulting polymer can be modified through reactions of the pendant chloromethyl groups. researchgate.net Similarly, difunctional compounds like 1,4-bis(chloromethyl)benzene (B146612) are used explicitly as crosslinking agents to create polymer networks, such as in the synthesis of poly(vinyl-benzyl-imidazolium) chloride, a poly-ionic liquid adsorbent. jlu.edu.cn The structure of this compound, with its reactive chloromethyl group, allows it to be used in similar polymerization and polymer modification strategies to produce specialized resins and functional polymeric materials.
Crosslinking Agent in Proteomics Research
In proteomics, crosslinking agents are molecules that can form covalent bonds between amino acid residues in a protein or between different proteins. This technique is used to study protein-protein interactions and protein structure. A successful crosslinking agent typically possesses at least two reactive groups, allowing it to connect to multiple sites.
This compound is a bifunctional compound, which gives it the theoretical potential to act as a crosslinking agent. The highly reactive chloromethyl group can readily undergo nucleophilic substitution with functional groups found on amino acid side chains, such as the thiol group of cysteine or the amine group of lysine. The second point of attachment could potentially be achieved through functionalization of the benzyl or phenyl rings, creating a heterobifunctional crosslinker. While its specific application in proteomics research is not widely documented, its inherent chemical properties are consistent with those required for a crosslinking reagent.
Synthesis of Agrochemicals
Derivatives of chloromethylated benzyl compounds are important in the development of new agrochemicals, particularly fungicides and insecticides. The synthesis of novel compounds for screening and potential commercial use often starts from versatile intermediates like this compound and its analogues.
Research has demonstrated the synthesis of benzyl 2-chloroethyl ethers from benzyl chlorides, which were then used in insecticide screening tests. researchgate.net More extensive research has been conducted on the synthesis of benzimidazole-based fungicides. A series of 35 benzimidazole derivatives were synthesized from 2-chloromethyl-1H-benzimidazole, a closely related heterocyclic structure. nih.gov These compounds were tested for their antifungal activity against five major plant-pathogenic fungi. Several of the synthesized compounds showed significant inhibitory activity. For example, compound 5b in the study was particularly effective against Colletotrichum gloeosporioides, and compound 7f showed selective inhibition of Botrytis cinerea, with its efficacy being comparable to the commercial fungicide hymexazol. nih.gov These studies highlight the importance of chloromethyl-benzyl structures as a foundation for discovering new and effective agrochemicals.
Table 2: Antifungal Activity of Agrochemical Precursors Derived from 2-chloromethyl-1H-benzimidazole
| Compound ID | Target Fungus | IC50 (μg/mL) | Finding |
| 4m | Colletotrichum gloeosporioides | 20.76 | Displayed strong growth inhibition. nih.gov |
| 4m | Fusarium solani | 18.60 | Displayed strong growth inhibition. nih.gov |
| 7f | Botrytis cinerea | 13.36 | Showed selective inhibition comparable to the commercial control. nih.gov |
| 5b | Colletotrichum gloeosporioides | 11.38 | Exhibited remarkable antifungal properties, superior to the reference compound. nih.gov |
| Hymexazol (Control) | Botrytis cinerea | 8.92 | Commercial agricultural fungicide used as a positive control. nih.gov |
Advanced Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic methods for diarylmethanes, including 1-Benzyl-2-(chloromethyl)benzene, is a significant area of research. researchgate.netresearchgate.net Traditional methods often involve harsh reagents and produce substantial waste. Green chemistry approaches aim to mitigate these issues by employing less hazardous substances, renewable feedstocks, and more efficient catalytic systems.
One promising green approach is the use of solid acid catalysts, such as Fe2O3/ZrO2, for the benzylation of aromatic compounds. jocpr.com These catalysts are often reusable, non-corrosive, and can be employed under solvent-free conditions, which significantly reduces the environmental impact. jocpr.com Research in this area focuses on developing catalysts with higher activity and selectivity, allowing for the synthesis to proceed under milder conditions and with minimal by-product formation.
Another avenue is the use of greener solvents or solvent-free reaction conditions. researchgate.netasianpubs.org For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent or conducting reactions via physical grinding has shown promise in reducing the reliance on volatile organic solvents. researchgate.netasianpubs.org
| Parameter | Traditional Method | Green Chemistry Approach |
| Catalyst | Homogeneous acids (e.g., AlCl3, H2SO4) jocpr.com | Heterogeneous solid acids (e.g., Fe2O3/ZrO2) jocpr.com |
| Solvent | Organic solvents | Solvent-free or green solvents (e.g., PEG) researchgate.netasianpubs.org |
| By-products | Significant | Minimal |
| Catalyst Reusability | Difficult | High jocpr.com |
Catalyst Discovery and Optimization for Specific Transformations
The reactivity of the chloromethyl group in this compound makes it a valuable substrate for various catalytic transformations, particularly cross-coupling reactions. The discovery and optimization of catalysts for these reactions are crucial for synthesizing a wide array of derivatives.
Palladium-based catalysts are widely used for Suzuki-Miyaura cross-coupling reactions of benzyl (B1604629) halides. nih.govnih.gov Research is focused on developing more active and stable palladium catalysts that can operate at low catalyst loadings and are tolerant of various functional groups. nih.govnih.gov For example, catalyst systems based on specific phosphine (B1218219) ligands have shown high efficiency in the coupling of aryl tosylates and mesylates. nih.gov
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-catalyzed processes. nih.gov Iron is more abundant and less toxic than palladium, making it an attractive choice for industrial applications. Recent studies have demonstrated the use of iron catalysts for the coupling of benzyl halides with disulfides, proceeding without the need for a terminal reductant. nih.gov
Furthermore, copper-catalyzed cross-coupling reactions provide another cost-effective method for the synthesis of functionalized diarylmethanes from benzylic phosphates and arylmagnesium reagents. organic-chemistry.orgacs.org
| Catalyst System | Reaction Type | Advantages |
| Palladium-based | Suzuki-Miyaura Coupling nih.govnih.gov | High efficiency, good functional group tolerance nih.govnih.gov |
| Iron-based | Cross-Electrophile Coupling nih.gov | Abundant, low toxicity, reductant-free nih.gov |
| Copper-based | Cross-Coupling organic-chemistry.orgacs.org | Cost-effective, avoids expensive palladium catalysts acs.org |
| Nickel-based | Cross-Electrophile Coupling | Good for coupling with aryl halides organic-chemistry.org |
| Cobalt-based | Reductive Coupling rsc.org | Mild reaction conditions rsc.org |
Exploration of Novel Derivatives with Enhanced Reactivity or Selectivity
The synthesis of novel derivatives of this compound with enhanced reactivity or selectivity is a key area of ongoing research. By introducing different functional groups onto the aromatic rings, chemists can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations. nih.govresearchgate.net
For example, the introduction of electron-withdrawing or electron-donating groups can significantly impact the rate and regioselectivity of nucleophilic substitution reactions at the chloromethyl position. nih.gov Similarly, the steric bulk of substituents can be used to control the stereochemical outcome of reactions.
The development of methods for the functionalization of the benzylic C-H bond in diarylmethanes opens up new possibilities for creating a diverse range of molecules with potential applications in pharmaceuticals and material science. nih.govresearchgate.net
| Derivative Type | Potential Enhancement |
| Electron-withdrawing substituents | Increased reactivity towards nucleophiles |
| Electron-donating substituents | Altered regioselectivity |
| Bulky substituents | Increased stereoselectivity |
| Heterocyclic derivatives | Novel biological activities organic-chemistry.orgacs.org |
Integration with Flow Chemistry for Scalable Production
Flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound and its derivatives, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govgoogle.comtue.nl
The continuous flow synthesis of benzyl chlorides from benzyl alcohols has been demonstrated using microflow reactors. tue.nl This approach allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. google.comtue.nl The integration of in-line separation techniques can further streamline the process, enabling the direct use of the product in subsequent reaction steps. tue.nl
The preparation of benzylic organometallics, which are key intermediates in many C-C bond-forming reactions, has also been successfully achieved using continuous flow methods. nih.govnih.govresearchgate.net This allows for the on-demand generation of these often unstable reagents, enhancing the safety and efficiency of their use in synthesis. nih.gov
| Parameter | Batch Production | Flow Chemistry |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes tue.nl |
| Control | Less precise | Precise control over parameters google.comtue.nl |
| Scalability | Difficult | Readily scalable by running for longer times tue.nl |
| Integration | Difficult | Easily integrated with other unit operations tue.nl |
Investigation into Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The investigation of such reactions involving this compound is a promising area for future research.
The reactivity of the chloromethyl group makes it an ideal electrophile for participating in cascade reactions. For instance, a palladium-catalyzed cascade reaction of benzyl halides with dienes has been reported to yield dihydropyrrole derivatives. researchgate.net Such processes, where multiple bonds are formed in a sequential manner, can significantly increase the efficiency of a synthesis by reducing the number of purification steps and the amount of waste generated. nih.gov
The development of new cascade reactions initiated by the reaction of this compound with various nucleophiles could lead to the discovery of novel heterocyclic scaffolds with interesting biological properties.
Bioconjugation and Bioorthogonal Chemistry Applications
The chloromethyl group of this compound is a reactive electrophile that can be used to covalently modify biomolecules such as proteins and nucleic acids. This makes it a potentially useful tool for bioconjugation and bioorthogonal chemistry applications.
The chloromethyl moiety can react with nucleophilic residues on proteins, such as cysteine or lysine, to form stable covalent bonds. This can be used to attach probes, drugs, or other functional molecules to proteins for various applications in chemical biology and drug delivery.
While not a classic bioorthogonal reaction, the reactivity of the chloromethyl group can be tuned to achieve a degree of selectivity for specific biomolecules under controlled conditions. Future research may focus on developing derivatives with enhanced selectivity or those that can be activated by a specific biological trigger.
Computational-Guided Design of New Chemical Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. acs.orgdocumentsdelivered.comresearchgate.net The application of computational methods to guide the design of new chemical transformations involving this compound is a rapidly growing area of research.
DFT calculations can be used to study the transition states of reactions, providing insights into the factors that control reactivity and selectivity. acs.orgdocumentsdelivered.comresearchgate.net This information can then be used to design new catalysts or substrates with improved performance. For example, computational studies have been used to understand the substituent effects on the reductive cleavage of benzyl chlorides. acs.org
In silico catalyst design is another promising application of computational chemistry. mdpi.comrsc.org By modeling the interaction of different catalysts with this compound, it is possible to identify promising candidates for experimental investigation, thereby accelerating the catalyst development process. mdpi.com
Q & A
Q. What is the correct IUPAC nomenclature and common synonyms for 1-Benzyl-2-(chloromethyl)benzene?
The compound is systematically named using IUPAC rules based on substituent positions. Key synonyms include derivatives of chlorinated toluenes, such as "α-chlorotoluene" or "chloromethyl benzene," as seen in structurally analogous compounds like benzyl chloride (CAS 100-44-7) . For precise identification, cross-referencing CAS registries (e.g., 100-44-7 for benzyl chloride) and authoritative databases like IARC monographs is recommended.
Q. What chromatographic methods are validated for quantifying this compound in mixtures?
Reverse-phase HPLC with UV detection is a standard method. For example, benzyl chloride analogs are analyzed using a C18 column, with mobile phases like acetonitrile/water. Relative retention times (e.g., 2.4 for (chloromethyl)benzene) and correction factors (e.g., 1.3 for baseline shifts) ensure accuracy . System suitability parameters (e.g., signal-to-noise ratio ≥10) and validation protocols (relative standard deviation ≤5%) are critical for reproducibility.
Q. What safety precautions are necessary when handling this compound?
Based on IARC’s Group 2A classification for benzyl chloride (a structurally related compound), stringent safety measures are advised: use fume hoods, wear nitrile gloves and chemical-resistant aprons, and avoid inhalation. Toxicity data gaps necessitate assuming worst-case exposure scenarios until compound-specific studies are available .
Advanced Research Questions
Q. How can baseline shifts in HPLC analysis of this compound be corrected?
Baseline instability in chromatograms is addressed using correction factors (e.g., multiplying peak areas by 1.3) derived from method validation. System suitability tests, including repeated injections of standard solutions, ensure column integrity and detector stability. Advanced software tools (e.g., baseline smoothing algorithms) further enhance accuracy .
Q. What degradation products form under ambient storage conditions, and how are they characterized?
Hydrolysis of the chloromethyl group can yield benzyl alcohol (RT = 1.0) and benzaldehyde (RT = 1.3), detectable via HPLC. Accelerated stability studies under varying pH and temperature conditions, paired with mass spectrometry (MS), confirm degradation pathways. Comparative retention times from validated methods are critical for identification .
Q. How can isotopic labeling (e.g., deuterium) be applied to mechanistic studies of this compound?
Deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d3)benzene) are synthesized using deuterated reagents (e.g., D₂O or CD₃I). Successful isotopic incorporation is verified via high-resolution MS or ²H-NMR. This approach tracks reaction intermediates or metabolic pathways .
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in substitution reactions?
Computational models (e.g., DFT calculations) predict reaction sites, while experimental kinetic studies (e.g., SN2 vs. SN1 mechanisms) validate these predictions. Thermodynamic data for analogs, such as benzyl chloride’s enthalpy of formation, guide solvent and catalyst selection .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
